Core Molecular Identity and Physicochemical Properties
Core Molecular Identity and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties of 2,3,5-Trichlorobenzoic Acid
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive scientific overview of 2,3,5-Trichlorobenzoic acid. It delves into its fundamental chemical and physical properties, established synthesis protocols, reactivity, spectroscopic signature, and essential safety and toxicological data. The structure of this guide is designed to logically present the information a scientist requires, from foundational knowledge to practical application and safety.
2,3,5-Trichlorobenzoic acid is a chlorobenzoic acid derivative where the benzene ring is substituted with three chlorine atoms at positions 2, 3, and 5, and a carboxyl group at position 1.[1][2] This substitution pattern confers specific chemical characteristics that influence its reactivity, solubility, and biological activity. It is recognized as a bacterial xenobiotic metabolite.[1]
The fundamental physicochemical properties of 2,3,5-Trichlorobenzoic acid are summarized below. This data is critical for experimental design, determining appropriate solvents, and predicting its behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 50-73-7 | [3][4][5][6] |
| Molecular Formula | C₇H₃Cl₃O₂ | [3][4][6] |
| Molecular Weight | 225.46 g/mol | [4][5][6] |
| Appearance | Solid | [5][7] |
| Melting Point | 166-167 °C | [3][5][7] |
| Boiling Point | 329.4 ± 37.0 °C at 760 mmHg | [3][7] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Flash Point | 153.0 ± 26.5 °C | [3] |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [3] |
| LogP | 3.87 | [3] |
| pKa | Not explicitly found, but expected to be lower than benzoic acid (4.2) due to the inductive effect of chlorine atoms. | |
| Solubility | Limited solubility in water; good solubility in organic solvents like diethyl ether.[8] | [8] |
Synthesis Protocol: A Validated Approach
The synthesis of 2,3,5-Trichlorobenzoic acid is commonly achieved via a Sandmeyer reaction, starting from 3-amino-2,5-dichlorobenzoic acid. This multi-step process is a cornerstone of synthetic organic chemistry, providing a reliable method for introducing specific substituents onto an aromatic ring.
Causality in the Synthetic Pathway
The chosen pathway leverages well-understood reaction mechanisms. The initial step involves the in situ formation of nitrous acid from sodium nitrite and sulfuric acid. This reagent is essential for the diazotization of the primary aromatic amine (3-amino-2,5-dichlorobenzoic acid), converting it into a highly reactive diazonium salt. The subsequent introduction of cuprous chloride catalyzes the replacement of the diazonium group with a chlorine atom, yielding the desired trichlorinated product. The temperature control at each stage is critical to prevent the premature decomposition of the unstable diazonium intermediate and to manage the exothermicity of the reactions.
Experimental Workflow: Synthesis of 2,3,5-Trichlorobenzoic Acid
The following protocol is adapted from established synthetic procedures.[9]
Step 1: Preparation of Nitrous Acid Solution
-
In a suitable reaction vessel under a nitrogen atmosphere, add 270 ml of concentrated sulfuric acid.
-
While stirring, portionwise add 37.0 g (0.54 mol) of powdered sodium nitrite.
-
Carefully monitor the addition to ensure the temperature of the mixture does not exceed 70°C.[9]
Step 2: Diazotization of the Starting Material
-
In a separate flask, dissolve 100 g (0.45 mol) of 3-amino-2,5-dichlorobenzoic acid in 1,200 ml of hot glacial acetic acid.[9]
-
Rapidly cool the resulting solution to room temperature.
-
Add this solution dropwise to the stirred and cooled nitrous acid mixture from Step 1. Maintain the internal temperature below 30°C throughout the addition.[9]
-
After the addition is complete, allow the solution to stand at room temperature for 2 hours.
Step 3: Sandmeyer Reaction
-
Prepare a solution of 97 g (0.97 mol) of cuprous chloride in 970 ml of concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution from Step 2 to the stirred cuprous chloride solution.[9]
-
Continue stirring the resultant mixture until the evolution of nitrogen gas ceases.
-
Let the mixture stand overnight to ensure complete reaction.
Step 4: Product Isolation and Purification
-
Filter the solid product from the reaction mixture.
-
Wash the collected solid thoroughly with water.
-
Dry the product in vacuo to yield 2,3,5-Trichlorobenzoic acid. The expected yield is approximately 90.1 g (89%), with a melting point of 164°-165° C.[9]
Spectroscopic Characterization
Accurate characterization of 2,3,5-Trichlorobenzoic acid is essential for confirming its identity and purity. The primary techniques used are NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region of the proton NMR spectrum is expected to show two signals corresponding to the two protons on the benzene ring. The proton at C4 will appear as a doublet, coupled to the proton at C6. The proton at C6 will also appear as a doublet, coupled to the proton at C4. The exact chemical shifts are influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups. The acidic proton of the carboxyl group will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), though its visibility can depend on the solvent and concentration.[1][10]
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals: one for the carboxyl carbon (typically >165 ppm) and six for the aromatic carbons. The carbons bonded to chlorine will be shifted downfield, and their precise shifts can be predicted using empirical calculations or compared to spectral databases.[1][10]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[1]
-
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.
-
A strong, sharp absorption band will appear around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.
-
Absorptions corresponding to C-Cl stretching are typically found in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will show a molecular ion (M⁺) peak.[11] A key feature will be the characteristic isotopic pattern for a molecule containing three chlorine atoms. The ratio of the M, M+2, M+4, and M+6 peaks, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes, provides definitive evidence for the presence of three chlorine atoms.
| Technique | Expected Key Features |
| ¹H NMR | Two doublets in the aromatic region; one broad singlet for the COOH proton. |
| ¹³C NMR | Seven distinct signals, including one carbonyl carbon and six aromatic carbons. |
| IR | Broad O-H stretch (2500-3300 cm⁻¹); strong C=O stretch (~1700 cm⁻¹). |
| Mass Spec | Molecular ion peak cluster (M, M+2, M+4, M+6) indicative of three chlorine atoms. |
Reactivity and Degradation Pathways
The reactivity of 2,3,5-Trichlorobenzoic acid is governed by its two main functional components: the carboxylic acid group and the trichlorinated aromatic ring.
-
Carboxylic Acid Reactivity: The carboxyl group can undergo typical reactions such as esterification (e.g., with alcohols under acidic conditions), conversion to an acyl chloride (e.g., using thionyl chloride), and deprotonation to form the corresponding carboxylate salt. The reaction of its hydrazide derivative with carbon disulfide has been used to synthesize triazole compounds.[3]
-
Aromatic Ring Reactivity: The three electron-withdrawing chlorine atoms and the carboxyl group deactivate the aromatic ring towards electrophilic aromatic substitution. Conversely, these groups make the ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.
Environmental Fate and Biodegradation
Chlorinated benzoic acids are of environmental interest due to their use as herbicides and their persistence.[8][12] While specific degradation pathways for the 2,3,5-isomer are not extensively detailed in the provided results, the biodegradation of similar chlorobenzoic acids generally proceeds via enzymatic attack.[13] Aerobic degradation often begins with a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a chlorocatechol intermediate.[13][14] This is followed by ring cleavage and subsequent metabolic processes that can ultimately lead to mineralization.[14]
Toxicology and Safety
Understanding the toxicological profile of 2,3,5-Trichlorobenzoic acid is paramount for safe handling and risk assessment.
GHS Hazard Classification
According to aggregated GHS data, 2,3,5-Trichlorobenzoic acid is classified as a hazardous substance.[1][5]
| Hazard Code | Statement | Classification |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Acute Toxicity
Limited acute toxicity data is available. A subcutaneous LD50 (lethal dose, 50% kill) in mice has been reported.[3]
-
Test Type: LD50
-
Route of Exposure: Subcutaneous
-
Species: Rodent - mouse
-
Dose: 300 mg/kg
-
Toxic Effects: Altered sleep time, muscle weakness, and dyspnea (difficulty breathing).[3]
Handling and Personal Protective Equipment (PPE)
Given its hazard profile, appropriate safety precautions must be taken.
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment: Wear protective gloves, safety glasses or goggles, and a lab coat. For handling powders, a dust mask (e.g., N95) is recommended.[3][5]
-
Precautionary Statements (P-codes): Key handling recommendations include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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